molecular formula C19H35N3O5 B1331604 actinonin

actinonin

Numéro de catalogue: B1331604
Poids moléculaire: 385.5 g/mol
Clé InChI: XJLATMLVMSFZBN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

The synthesis of actinonin involves multiple steps. The synthetic route typically starts with the preparation of the pyrrolidine ring, followed by the introduction of the hydroxymethyl group. The next steps involve the formation of the carbamoyl group and the attachment of the octanohydroxamic acid moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial production methods for this compound are designed to optimize the yield and reduce the production cost. These methods may involve the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Analyse Des Réactions Chimiques

actinonin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxo derivatives, while reduction can yield alcohols or amines. Substitution reactions can introduce different functional groups into the molecule, enhancing its biological activity or stability.

Applications De Recherche Scientifique

Anticancer Applications

Actinonin exhibits promising anticancer properties, primarily through its inhibition of human mitochondrial peptide deformylase (HsPDF), which is essential for the growth of cancer cells.

Case Studies

  • In a study involving the AKR mouse leukemia model, this compound displayed dose-dependent antitumor effects, significantly improving survival rates .
  • A series of analogs derived from this compound were synthesized to enhance its efficacy against HsPDF, confirming a direct correlation between enzyme inhibition and tumor growth suppression .

Antimicrobial Properties

This compound has been characterized for its antimicrobial activity against several foodborne pathogens, making it a candidate for food safety applications.

Target Pathogens

  • This compound has demonstrated effectiveness against:
    • Escherichia coli O157:H7
    • Listeria monocytogenes
    • Salmonella Typhimurium
    • Staphylococcus aureus
    • Vibrio vulnificus

Efficacy Data

  • The minimal inhibitory concentration (MIC) values for S. Typhimurium and V. vulnificus were found to be ≤0.768 μg/ml and ≤0.192 μg/ml, respectively .
  • This compound significantly inhibited the growth of these pathogens in vitro and showed promise in food models contaminated with them .

Resistance Mechanisms

Research has also highlighted the development of resistance mechanisms against this compound in various organisms.

Plasmodium falciparum Resistance

  • A study identified a specific mutation in the FtsH1 gene associated with this compound resistance in Plasmodium falciparum. This mutation resulted in increased IC50 values for resistant strains, indicating a potential challenge in using this compound as an antimalarial agent .

Summary Table of this compound Applications

Application AreaDescriptionKey Findings
AnticancerInhibits HsPDF leading to apoptosis in cancer cellsInduces G1 arrest; improves survival in leukemia models
AntimicrobialEffective against multiple foodborne pathogensMIC ≤0.768 μg/ml for S. Typhimurium; significant growth inhibition
Resistance MechanismsIdentified mutations conferring resistance in pathogensResistance linked to FtsH1 mutations in P. falciparum

Mécanisme D'action

The mechanism of action of actinonin involves the inhibition of peptide deformylase (PDF), an enzyme crucial for bacterial protein synthesis . By binding to the active site of PDF, the compound prevents the removal of the formyl group from nascent proteins, thereby inhibiting bacterial growth and proliferation .

The molecular targets of this compound include various bacterial enzymes and pathways involved in protein synthesis and metabolism. Its inhibitory action on PDF makes it a promising candidate for the development of new antibacterial therapies.

Comparaison Avec Des Composés Similaires

actinonin is unique due to its specific inhibitory action on peptide deformylase. Similar compounds include other hydroxamic acids and peptide deformylase inhibitors, such as this compound analogs and derivatives .

These similar compounds share structural features and biological activities but may differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of this compound lies in its balanced profile of activity against a broad spectrum of bacteria and its potential for further optimization in drug development.

Propriétés

IUPAC Name

N'-hydroxy-N-[1-[2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-pentylbutanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N3O5/c1-4-5-6-8-14(11-16(24)21-27)18(25)20-17(13(2)3)19(26)22-10-7-9-15(22)12-23/h13-15,17,23,27H,4-12H2,1-3H3,(H,20,25)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLATMLVMSFZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC(=O)NO)C(=O)NC(C(C)C)C(=O)N1CCCC1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864402
Record name N~4~-Hydroxy-N~1~-{1-[2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl}-2-pentylbutanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.